Nitrosomethane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

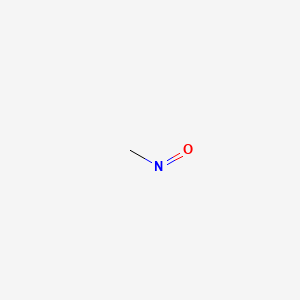

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

865-40-7 |

|---|---|

Molekularformel |

CH3NO |

Molekulargewicht |

45.041 g/mol |

IUPAC-Name |

nitrosomethane |

InChI |

InChI=1S/CH3NO/c1-2-3/h1H3 |

InChI-Schlüssel |

IMHRONYAKYWGCC-UHFFFAOYSA-N |

SMILES |

CN=O |

Kanonische SMILES |

CN=O |

Andere CAS-Nummern |

865-40-7 |

Synonyme |

nitrosomethane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Nitrosomethane molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitrosomethane (CH₃NO)

Abstract

This compound (CH₃NO) is the simplest of the C-nitroso compounds and serves as a key model for understanding the structure and reactivity of this class of molecules. Its significance spans various fields, from theoretical chemistry to its role as a transient species in atmospheric and biological systems. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon data from microwave spectroscopy, electron diffraction, and computational studies. It includes a detailed summary of its geometric parameters, rotational constants, and dipole moment. Furthermore, this document outlines the experimental protocols employed for its structural determination and presents visualizations to elucidate its molecular geometry and the analytical workflow.

Molecular Structure and Geometry

The molecular structure of this compound has been precisely determined, primarily through microwave spectroscopy of various isotopic species.[1][2] The molecule possesses a planar C-N=O skeleton, belonging to the Cₛ point group.[3] The methyl group's orientation is such that one C-H bond lies in the C-N=O plane (syn-planar) and is directed away from the oxygen atom, while the other two C-H bonds are positioned symmetrically out of this plane. A notable feature is a slight tilt of the methyl group by approximately 2.5° away from the oxygen atom.[2]

Bond Lengths

Experimental and calculated bond lengths for this compound are summarized in Table 1. The C-N bond length is indicative of a single bond, while the N=O bond length is characteristic of a double bond.[2][3]

Table 1: Experimental and Calculated Bond Lengths of this compound

| Bond | Experimental Value (Å) | Reference(s) | Calculated Value (Å) | Reference(s) |

| C—N | 1.480 | [1][2] | 1.482 | [3] |

| N=O | 1.211 | [1][2] | 1.211 | [3] |

| C—H (in-plane) | 1.094 | [1][2] | 1.094 | [3] |

| C—H (out-of-plane) | 1.094 | [1][2] | 1.092 | [3] |

Bond Angles

The bond angles of this compound have been determined with high precision, revealing the planar nature of the main skeleton. The ∠CNO angle is a key parameter in understanding the electronic environment of the nitroso group.[4][5]

Table 2: Experimental and Calculated Bond Angles of this compound

| Angle | Experimental Value (°) | Reference(s) | Calculated Value (°) | Reference(s) |

| ∠CNO | 113.2 | [1][2] | 113.16 | [3] |

| ∠HᵢCN (in-plane) | 111.0 | [1][2] | 111.08 | [3] |

| ∠HₒCN (out-of-plane) | 107.2 | [1][2] | 107.26 | [3] |

| ∠HₒCHₒ | 109.2 | [1][2] | 109.27 | [3] |

Electronic Structure and Bonding

The bonding in this compound can be described by localized σ-bonds for the C-H, C-N, and N-O framework. The N=O double bond consists of one σ-bond and one π-bond. The molecule's electronic ground state is ¹A'.[3] The C-N bond is strongly polarized towards the nitrogen atom due to the difference in electronegativity (C: 2.55, N: 3.04), which contributes significantly to the molecule's overall dipole moment.[6] Theoretical studies, including SCF CI methods, have been employed to compute the molecular potential energy and analyze electronic transitions, such as the n→π* excitation responsible for its visible spectrum.[1]

Spectroscopic and Electrical Properties

Rotational Constants

Microwave spectroscopy provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. These constants are fundamental for the precise determination of the molecular structure.

Table 3: Experimental Rotational Constants of this compound

| Constant | Value (cm⁻¹) | Reference(s) |

| A | 2.04421 | [3] |

| B | 0.38202 | [3] |

| C | 0.34205 | [3] |

Dipole Moment

This compound is a polar molecule with a significant electric dipole moment. The orientation and magnitude of the dipole moment have been determined from Stark effect measurements in its microwave spectrum.[1][2] The total dipole moment is 2.320 ± 0.004 D.[1][2]

Table 4: Electric Dipole Moment Components of this compound

| Component | Value (Debye) | Reference(s) |

| µₐ | 2.262 | [1][2][3] |

| µₑ | 0.516 | [1][2][3] |

| µ_total | 2.320 | [1][2][3] |

Experimental Protocols

Synthesis of this compound

Monomeric this compound is unstable and readily dimerizes.[7] For gas-phase studies, it is typically generated in situ. A common method is the pyrolysis of tert-butyl nitrite ((CH₃)₃CNO).[1][8] Another approach involves the photolysis of gaseous dimethylmercury in the presence of nitric oxide.[7] The monomer exists in equilibrium with its dimer, and its concentration can be enhanced by cooling the sample cell to dry-ice temperatures.[4]

Structural Determination by Microwave Spectroscopy

The definitive gas-phase structure of this compound was elucidated using microwave spectroscopy.[2][4][5]

Methodology:

-

Sample Preparation: Gaseous this compound, generated via pyrolysis of a suitable precursor, is introduced into a waveguide sample cell at low pressure (e.g., 20 µm). The cell is often cooled to dry-ice temperatures to increase the monomer concentration and signal intensity.[4]

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a rotational transition.

-

Detection and Analysis: A detector measures the absorption of microwave power as a function of frequency, generating a rotational spectrum. The spectra of multiple isotopic species (e.g., ¹³CH₃NO, CH₃¹⁵NO, CD₃NO) are recorded.[1][2]

-

Structural Refinement: The frequencies of the observed transitions are used to determine the principal moments of inertia (Iₐ, Iₑ, Iₑ). By analyzing the moments of inertia for several isotopic species, the atomic coordinates can be determined with high precision using Kraitchman's equations, yielding the final molecular structure (rₛ structure).

-

Stark Effect Measurement: To determine the dipole moment, a static electric field (Stark field) is applied across the sample. This field splits the rotational energy levels, and the magnitude of this splitting is directly related to the components of the electric dipole moment.[4][5]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the three-dimensional structure and connectivity of the this compound molecule.

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow: Microwave Spectroscopy

This diagram outlines the key steps involved in determining molecular structure using microwave spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave spectrum, structure, dipole moment and centrifugal distortion of this compound. Dipole moment of acetaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules known for their interesting reactivity and role as transient intermediates in various chemical transformations. Its high reactivity and inherent instability make it a challenging molecule to isolate and study, yet its importance in atmospheric chemistry, organic synthesis, and potentially in biological systems necessitates a thorough understanding of its properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental considerations for its generation and handling, and a summary of its known reactivity.

Physical Properties of this compound

This compound is a blue gas under standard conditions and is known to be highly unstable, readily dimerizing or isomerizing. Due to its transient nature, many of its physical properties have been determined by theoretical calculations or inferred from experimental observations of related compounds.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₃NO | --INVALID-LINK-- |

| Molecular Weight | 45.04 g/mol | --INVALID-LINK-- |

| Melting Point | 2.5 °C (for the dimer) | |

| Boiling Point | Not experimentally determined (highly unstable) | |

| Density | 0.9 g/cm³ (predicted) | |

| Enthalpy of Formation (ΔfH°gas) | -232.16 kJ/mol (Joback Calculated) | |

| Ionization Energy | 8.70 ± 0.10 eV to 10.80 ± 0.30 eV | |

| LogP (Octanol/Water Partition Coefficient) | 0.383 (Crippen Calculated) | |

| Water Solubility | -0.43 (Log10 of Water solubility in mol/l, Crippen Calculated) |

Chemical Properties and Reactivity

This compound is characterized by the nitroso functional group (-N=O), which imparts a unique set of chemical properties. Its reactivity is dominated by its tendency to dimerize, isomerize, and participate in reactions as either an electrophile or a radical scavenger.

Dimerization

In the condensed phase and at higher concentrations in the gas phase, this compound exists in equilibrium with its dimer, (CH₃NO)₂. The dimerization is a reversible process.

Isomerization

This compound is known to be less stable than its isomer, formaldoxime (CH₂=NOH), and readily isomerizes.[1] This isomerization is a significant pathway for its decomposition and is a key consideration in any experimental work.

Reaction with Radicals

The nitroso group is an excellent radical trap. This compound can react with free radicals, such as methyl radicals, to form stable adducts. This property is often exploited in spin trapping experiments to detect and identify transient radical species.

Reactions with Nucleophiles and Electrophiles

The nitrogen atom of the nitroso group is electron-deficient and can act as an electrophile, reacting with nucleophiles. Conversely, the oxygen atom has lone pairs of electrons and can exhibit nucleophilic character.

The following diagram illustrates the key chemical reactions of this compound:

References

Stability and Decomposition of Nitrosomethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of nitrosomethane (CH₃NO) under various conditions. Due to its inherent instability, much of the detailed mechanistic understanding of this compound's reactivity is derived from computational studies, supplemented by experimental data on related compounds. This guide synthesizes the available information to provide a thorough resource for professionals working with or encountering this reactive species.

Executive Summary

This compound is a transient chemical species of significant interest in atmospheric chemistry and as an intermediate in various chemical transformations. Its high reactivity and propensity to isomerize or decompose make its handling and study challenging. This document details the primary decomposition pathways of this compound, including unimolecular C-N bond cleavage and isomerization to the more stable formaldoxime. The influence of temperature, light, and pressure on these processes is discussed, drawing upon both theoretical calculations and available experimental evidence. While specific quantitative kinetic and thermodynamic data for this compound are sparse, this guide compiles relevant data and provides context from related compounds to offer a comprehensive understanding of its chemical behavior.

Decomposition Pathways of this compound

Computational studies, particularly using methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2), have been instrumental in elucidating the complex potential energy surface of this compound and identifying its primary decomposition and isomerization channels.[1][2][3]

Unimolecular Decomposition

The principal unimolecular decomposition pathway for this compound in both its ground and excited states is the cleavage of the carbon-nitrogen bond, yielding a methyl radical (•CH₃) and a nitric oxide radical (•NO).[1][3] This dissociation is a prevailing reaction and is a key step in understanding the subsequent chemistry initiated by this compound decomposition.

Isomerization to Formaldoxime

A significant competing pathway to decomposition is the tautomerization of this compound to its more stable isomer, formaldoxime (CH₂=NOH).[4] This reaction involves an intramolecular hydrogen shift and is a critical consideration in studies involving this compound, as the formation of formaldoxime can be a thermodynamic sink.

Other Tautomerization Reactions

Computational studies have also explored other potential isomerization pathways, including the formation of nitrone and methoxy nitrene, although these are generally considered to be less favorable than the dissociation or isomerization to formaldoxime.[1][3]

Quantitative Data on Stability and Decomposition

Specific quantitative experimental data on the decomposition of this compound is limited. The following tables summarize available data, including findings from computational studies and experimental data for the closely related and often precursor molecule, nitromethane.

Table 1: Calculated Activation Energies for this compound Decomposition and Isomerization

| Reaction | Method | Activation Energy (kcal/mol) | Reference |

| CH₃NO → •CH₃ + •NO | CASPT2 | Data not explicitly found in searches | [1][3] |

| CH₃NO → CH₂=NOH | CASPT2 | Data not explicitly found in searches | [1][3] |

Note: While the prevalence of these reactions is discussed, specific activation energies from the cited computational studies were not found in the provided search results.

Table 2: Experimental Data on the Photodissociation of Nitromethane (a precursor to this compound)

| Photolysis Wavelength (nm) | Product Channel | Quantum Yield (Φ) | Reference |

| 248 | CH₃NO + O(³P) | 0.18 ± 0.03 | [5] |

| 266 | CH₃NO + O(³P) | 0.13 ± 0.04 | [5] |

| 193 | CH₃ + NO₂ | Presumed to be near 1 | [3] |

Table 3: Influence of Pressure on Thermal Decomposition of Nitromethane

| Pressure (kbar) | Temperature for 10s Explosion Time (°C) | Reference |

| 1 | 369 | [6] |

| 10 | 327 | [6] |

| 50 | 225 | [6] |

Influence of Various Conditions on Stability and Decomposition

Thermal Stability

Photochemical Stability

This compound is formed as a product in the photodissociation of nitromethane.[3][5] This indicates that this compound itself is susceptible to photochemical decomposition. The absorption of UV radiation can populate excited electronic states, leading to dissociation, likely through the same C-N bond cleavage pathway observed in thermal decomposition.[3]

Effect of Pressure

Studies on nitromethane have shown that increased pressure accelerates its thermal decomposition.[6][7] This is attributed to the bimolecular nature of some of the reaction steps in the complex decomposition mechanism.[7] While specific data for this compound is unavailable, it is plausible that pressure could also influence its decomposition kinetics, particularly if bimolecular reactions or condensed-phase effects are involved.

Solvent Effects

The stability and reactivity of highly polar or charged species can be significantly influenced by the solvent.[8][9][10][11] For a molecule like this compound, which has a polar N=O bond, the choice of solvent could affect its stability and the rates of its isomerization and decomposition reactions. Polar solvents might stabilize the ground state or transition states differently, thereby altering the reaction barriers.[9][10] However, specific experimental studies on the solvent effects on this compound decomposition were not found in the provided search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and decomposition of this compound are not well-documented in publicly available literature, likely due to its instability. However, the general methodologies that would be employed for such studies are described below.

Synthesis of this compound

A common method for generating this compound for in situ studies is through the photolysis of a suitable precursor.[12]

General Protocol for Photolytic Generation:

-

Precursor Selection: A precursor such as methyl nitrite (CH₃ONO) or nitromethane (CH₃NO₂) is chosen.

-

Sample Preparation: The precursor is prepared in the gas phase at a low pressure or isolated in a cryogenic matrix.

-

Photolysis: The sample is irradiated with a UV light source (e.g., an excimer laser or a mercury lamp) at a wavelength that is absorbed by the precursor.

-

In Situ Analysis: The formation of this compound and its subsequent decomposition products are monitored in real-time using spectroscopic techniques.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive species like this compound.[13] It involves trapping the molecule of interest in an inert solid matrix at very low temperatures.

General Protocol for Matrix Isolation Study:

-

Matrix Gas Selection: An inert gas, typically argon or nitrogen, is chosen as the matrix material.

-

Deposition: A gaseous mixture of the precursor (e.g., nitromethane) highly diluted in the matrix gas is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to temperatures around 10-20 K.

-

In Situ Generation: The precursor isolated in the matrix is then photolyzed using a suitable light source to generate this compound.

-

Spectroscopic Analysis: The matrix is analyzed using spectroscopic methods, most commonly Fourier-transform infrared (FTIR) spectroscopy, to identify and characterize the trapped this compound and its subsequent photoproducts.

Gas-Phase Pyrolysis

To study the thermal decomposition of this compound, gas-phase pyrolysis coupled with a sensitive detection method would be employed.

General Protocol for Gas-Phase Pyrolysis:

-

Generation of this compound: A stream of this compound would be generated in the gas phase, likely through the rapid pyrolysis of a suitable precursor in a heated tube.

-

Pyrolysis Reactor: The gas stream containing this compound would then be passed through a heated flow reactor where thermal decomposition occurs at a controlled temperature and pressure.[8]

-

Product Detection: The products exiting the reactor would be rapidly cooled and analyzed, for example, by mass spectrometry or gas chromatography, to identify and quantify the decomposition products.[14]

Conclusion

This compound is a highly reactive and unstable molecule with a rich and complex chemistry. Its decomposition is dominated by unimolecular C-N bond cleavage and isomerization to the more stable formaldoxime. While a comprehensive experimental dataset on its stability and decomposition kinetics is currently lacking, computational studies have provided significant insights into the underlying mechanisms. This guide has summarized the current state of knowledge, highlighting the key decomposition pathways and the influence of various experimental conditions. For researchers and professionals in drug development, an awareness of the transient nature of this compound and its potential decomposition products is crucial for understanding reaction mechanisms and ensuring the safety and purity of chemical processes. Further experimental work is needed to provide the quantitative data necessary for accurate kinetic modeling and a more complete understanding of this important reactive intermediate.

References

- 1. CASPT2 Study of the Decomposition of this compound and Its Tautomerization Reactions in the Ground and Low-Lying Excit… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uni-heidelberg.de [uni-heidelberg.de]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Pressure on the Thermal Decomposition Kinetics and Chemical Reactivity of Nitromethane - Lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent effects - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Unraveling the Nitrosomethane Equilibrium: A Technical Guide for Researchers

An In-depth Exploration of the Monomer-Dimer Equilibrium of Nitrosomethane, Featuring Quantitative Data, Detailed Experimental Protocols, and Visualized Pathways.

Introduction

This compound (CH₃NO), a simple C-nitroso compound, plays a crucial role in various chemical and biological processes. Its reactivity is intrinsically linked to a dynamic equilibrium between its monomeric and dimeric forms. This technical guide provides a comprehensive overview of the this compound monomer-dimer equilibrium, tailored for researchers, scientists, and drug development professionals. By presenting consolidated quantitative data, detailed experimental methodologies, and clear visual representations of the underlying processes, this document aims to serve as a valuable resource for understanding and investigating this fundamental chemical phenomenon.

The equilibrium between the blue, gaseous monomer and the colorless, solid dimer is a classic example of a dynamic chemical process that can be influenced by factors such as temperature, pressure, and solvent polarity. A thorough understanding of the thermodynamics and kinetics of this equilibrium is essential for predicting the behavior of this compound in various environments and for harnessing its reactivity in synthetic and pharmaceutical applications.

Quantitative Data on Monomer-Dimer Equilibrium

The study of the this compound monomer-dimer equilibrium involves the determination of key thermodynamic and kinetic parameters. This section summarizes the available quantitative data from various studies to provide a comparative overview.

Thermodynamic Parameters

The thermodynamic stability of the this compound dimer relative to its monomeric form is described by the equilibrium constant (Keq) and the standard changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

| Parameter | Value | Conditions | Reference |

| ΔH° | -22.15 to -26.21 kJ·mol⁻¹ | Gas phase (for nitrosobenzene, as a reference) | |

| ΔG° | 30.08 to 33.39 kJ·mol⁻¹ | Gas phase (for nitrosobenzene, as a reference) |

Note: Direct, comprehensive thermodynamic data for this compound is sparse in the readily available literature. The data for nitrosobenzene is provided as a comparable aromatic C-nitroso compound. The dimerization of nitroso compounds is generally an exothermic process, favoring the dimer at lower temperatures.

Kinetic Parameters

The rates of the forward (dimerization) and reverse (dissociation) reactions are characterized by their respective rate constants (k_f and k_r) and the activation energy (Ea).

| Parameter | Value | Method | Solvent | Reference |

| Activation Energy (Ea) for Dimerization | 40.5 (±4.9) kJ·mol⁻¹ | Flash Photolysis | Cyclohexane |

Note: The kinetic data is often determined by techniques such as flash photolysis, which allows for the study of fast reactions.

Experimental Protocols

A variety of experimental techniques are employed to study the this compound monomer-dimer equilibrium. This section details the methodologies for key experiments cited in the literature.

Photochemical Synthesis of this compound Dimer

This compound dimer can be synthesized via the photolysis of alkyl nitrites, such as tert-butyl nitrite (t-BuONO).

Procedure:

-

A solution of tert-butyl nitrite in a suitable solvent (e.g., a non-polar solvent) is prepared.

-

The solution is placed in a photochemical reactor equipped with a UV lamp (e.g., λ = 254 nm or 366 nm).

-

The solution is irradiated for a specified period, leading to the homolytic cleavage of the RO-NO bond.

-

The generated nitric oxide (NO) reacts with methyl radicals (from the decomposition of the t-butoxy radical) to form this compound monomer (CH₃NO).

-

The monomer readily dimerizes to form the this compound dimer, which may precipitate from the solution and can be isolated by filtration and recrystallization.

Flash Photolysis for Kinetic Studies

Flash photolysis is a powerful technique to study the kinetics of the rapid dimerization of this compound.

Experimental Setup:

-

Flash Lamp: A high-intensity light source (e.g., xenon flash lamp) to photochemically generate the monomer from the dimer or a precursor.

-

Reaction Cell: A quartz cuvette to hold the sample solution.

-

Monitoring Light Source: A continuous wave lamp (e.g., tungsten or halogen) to probe the sample's absorbance changes.

-

Monochromator and Detector: To select a specific wavelength for monitoring and to measure the light intensity.

-

Data Acquisition System: An oscilloscope or a computer to record the time-resolved absorbance data.

Procedure:

-

A solution of the this compound dimer in a suitable solvent (e.g., cyclohexane) is prepared and placed in the reaction cell.

-

The solution is subjected to an intense flash of light, which causes the photodissociation of the dimer into monomers.

-

The change in absorbance at a wavelength where the monomer absorbs (but the dimer does not, or absorbs weakly) is monitored over time.

-

The kinetic data (absorbance vs. time) is then analyzed to determine the rate constant of the dimerization reaction.

Spectroscopic Analysis (UV-Vis and NMR)

UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing the monomer and dimer and for determining the position of the equilibrium.

UV-Visible Spectroscopy:

-

The this compound monomer exhibits a characteristic absorption in the visible region, giving it a blue color.

-

The dimer is typically colorless and absorbs in the UV region.

-

By measuring the absorbance at the λmax of the monomer, its concentration can be determined using the Beer-Lambert law, allowing for the calculation of the equilibrium constant.

NMR Spectroscopy:

-

¹H NMR spectroscopy can be used to distinguish between the monomer and the dimer, as the chemical shifts of the methyl protons will be different in the two species.

-

By integrating the signals corresponding to the monomer and dimer, their relative concentrations can be determined, which in turn allows for the calculation of the equilibrium constant.

-

Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium by analyzing the temperature dependence of the equilibrium constant (Van't Hoff plot).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The monomer-dimer equilibrium of this compound is a multifaceted process with significant implications for its chemical reactivity. This technical guide has provided a consolidated resource for researchers by summarizing available quantitative data, detailing key experimental protocols, and offering visual representations of the equilibrium and experimental workflows. While a complete thermodynamic and kinetic profile of this compound remains an area for further investigation, the information presented here serves as a solid foundation for future studies. A deeper understanding of this equilibrium will undoubtedly facilitate advancements in fields ranging from organic synthesis to materials science and drug development.

An In-depth Technical Guide to the Tautomerization of Nitrosomethane to Formaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric relationship between nitrosomethane and formaldoxime. This equilibrium is of fundamental interest in organic chemistry and has implications for understanding the stability and reactivity of nitroso compounds, which can be relevant in various chemical and biological systems. This document details the theoretical background, experimental protocols for the synthesis and characterization of these tautomers, and quantitative data derived from computational and experimental studies.

Theoretical Framework

The tautomerization of this compound to formaldoxime is a classic example of nitroso-oxime tautomerism, a prototropic tautomerism where a proton migrates between a carbon and an oxygen atom, accompanied by a shift of a double bond.

Reaction Mechanism: The conversion of this compound (CH₃NO) to the more stable formaldoxime (CH₂=NOH) can occur through two primary pathways as investigated by computational studies:

-

1,3-Sigmatropic Hydrogen Shift: A direct intramolecular transfer of a hydrogen atom from the carbon to the oxygen atom.

-

Two Consecutive 1,2-Sigmatropic Hydrogen Shifts: This pathway involves the formation of an intermediate, formaldonitrone (H₂C=N(H)O), through a 1,2-hydrogen shift from carbon to nitrogen, followed by a second 1,2-hydrogen shift from nitrogen to oxygen to yield formaldoxime. Computational studies suggest that the pathway involving two sequential 1,2-shifts is energetically more favorable than the direct 1,3-shift.[1]

The uncatalyzed tautomerization has a significant activation energy barrier. However, the presence of catalysts such as water or formic acid can substantially lower this barrier by facilitating proton transfer.[2]

Relative Stability: Formaldoxime is considerably more stable than this compound. This increased stability is attributed to the stronger C=N double bond in the oxime compared to the N=O double bond in the nitroso compound, a consequence of the greater electronegativity difference between carbon and nitrogen versus nitrogen and oxygen.[3] Computational studies have quantified this stability difference. In the gas phase, formaldoxime is estimated to be more stable than this compound, and this stability is further enhanced in aqueous solution.[4][5][6]

Quantitative Data

The following table summarizes key quantitative data from computational studies on the tautomerization of this compound to formaldoxime. This data is crucial for understanding the thermodynamics and kinetics of the process.

| Parameter | Value (kcal/mol) | Method/Basis Set | Reference |

| Relative Energy (Formaldoxime vs. This compound) in Gas Phase | -15.8 (including aqueous solvation correction) | Gaussian-2 theory | [4][5][6] |

| Relative Energy (Formaldoxime vs. This compound) in Gas Phase | -11.1 (unsolvated) | Gaussian-2 theory | [4][5] |

| Activation Energy (uncatalyzed) | 197.9 kJ/mol (approx. 47.3 kcal/mol) | B3LYP/6-311+G | [2] |

| Activation Energy (water-catalyzed) | 138.7 kJ/mol (approx. 33.1 kcal/mol) | B3LYP/6-311+G | [2] |

| Activation Energy (formic acid-catalyzed) | 79.6 kJ/mol (approx. 19.0 kcal/mol) | B3LYP/6-311+G** | [2] |

Experimental Protocols

Due to the high reactivity and instability of this compound, especially when it possesses α-hydrogens, its synthesis and the study of its tautomerization require specific experimental techniques.

3.1. Generation of this compound via Photolysis of tert-Butyl Nitrite (Matrix Isolation Method)

This method is widely used to generate and trap highly reactive species like this compound for spectroscopic studies.

Objective: To produce and isolate this compound in an inert matrix for spectroscopic characterization.

Materials:

-

tert-Butyl nitrite

-

Argon (or other noble gas)

-

Cryostat with a cooled, transparent window (e.g., CsI for IR spectroscopy)

-

High-vacuum system

-

UV lamp (for photolysis)

-

Spectrometer (e.g., FTIR)

Procedure:

-

Sample Preparation: A gaseous mixture of tert-butyl nitrite diluted in a large excess of argon (typically 1:1000) is prepared.

-

Deposition: The gas mixture is slowly deposited onto the cold window of the cryostat, which is maintained at a very low temperature (e.g., 20 K). This is done under high vacuum to prevent contamination.

-

Matrix Formation: The argon solidifies on the cold window, forming a rigid, inert matrix in which the tert-butyl nitrite molecules are isolated.

-

Photolysis: The matrix is irradiated with a UV lamp at a suitable wavelength to induce the photolysis of tert-butyl nitrite, which generates this compound and acetone.

-

Spectroscopic Analysis: The matrix is then analyzed using a spectrometer (e.g., FTIR) to identify the vibrational frequencies of the trapped this compound molecules. The low temperature and isolation in the matrix prevent the immediate tautomerization to formaldoxime.

3.2. Synthesis of Formaldoxime

Formaldoxime is more stable than this compound and can be synthesized directly. The pure monomer is a colorless liquid that tends to polymerize into a cyclic trimer, which is a white solid. Aqueous solutions of the monomer are stable.

Objective: To synthesize formaldoxime monomer in an aqueous solution.

Materials:

-

Paraformaldehyde

-

Dihydroxylamine sulfate

-

Ammonia gas

-

Water

-

Steam stripping apparatus

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, combine dihydroxylamine sulfate, paraformaldehyde, and water.

-

Oximation: While cooling and agitating the mixture, bubble ammonia gas through it. This will initiate the oximation of the formaldehyde.

-

Steam Stripping: Heat the reaction mixture to boiling (around 88°C). The formaldoxime monomer, being volatile (BP 84°C), will be carried over with the steam.

-

Collection: Condense the steam to obtain an aqueous solution of formaldoxime monomer.

-

Characterization: The resulting solution can be analyzed using spectroscopic methods such as NMR and IR to confirm the presence and purity of formaldoxime.

Monitoring the Tautomerization

Several spectroscopic techniques can be employed to monitor the tautomerization of this compound to formaldoxime, particularly in solution or in the gas phase if the this compound can be stabilized for a sufficient duration.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR can be used to distinguish between the two tautomers. The chemical shifts of the protons and carbons will be significantly different due to the change in bonding and electronic environment. However, due to the rapid interconversion, an averaged spectrum might be observed unless the reaction is slowed down at low temperatures.

-

Infrared (IR) Spectroscopy: The C=N stretch of the oxime and the N=O stretch of the nitroso compound have distinct and characteristic vibrational frequencies, allowing for their identification and quantification.

-

UV-Vis Spectroscopy: Changes in the electronic absorption spectra can be monitored as the tautomerization proceeds.

Visualizations

Tautomerization Pathway of this compound

Caption: Energy profile for the tautomerization of this compound to formaldoxime.

Experimental Workflow for Matrix Isolation of this compound

Caption: Workflow for the generation and analysis of this compound via matrix isolation.

References

- 1. Isomerization of this compound to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Matrix isolation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Formaldehyde oxime <--> this compound tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Nitrosomethane (CH₃NO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules characterized by a nitroso group (-N=O) bonded to a carbon atom. It is a highly reactive and metastable transient species, often studied as an intermediate in various chemical and atmospheric reactions.[1] Due to its instability, spectroscopic analysis of monomeric this compound requires specialized techniques, typically involving its in-situ generation. This guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, summarizing key data, outlining experimental methodologies, and illustrating relevant processes.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is dominated by a weak absorption in the visible region, which is characteristic of the nitroso functional group.

Theoretical Background

The color of nitroso compounds is attributed to a low-energy electronic transition involving the non-bonding electrons on the nitrogen atom. The most prominent feature in the visible spectrum of this compound is the S₁ ← S₀ transition, which corresponds to the excitation of a non-bonding electron from the nitrogen atom (n) to an anti-bonding π* orbital of the N=O group (n → π*).[2][3] This transition is relatively weak as it is electronically forbidden. The spectrum exhibits a distinct vibrational structure, providing insight into the geometry of the molecule in its excited state.[1]

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

Given that this compound is a metastable molecule, its UV-Vis spectrum is typically obtained in the gas phase immediately following its generation.[1][4]

-

Generation of this compound : Gaseous this compound is produced by the flash photolysis of a precursor, most commonly t-butyl nitrite ((CH₃)₃CONO).[1][4] The high-energy flash breaks the precursor molecule, yielding this compound and other products.

-

Instrumentation : A long-path gas cell is required to achieve a sufficient optical path length for the weakly absorbing gas. Path lengths of 2 to 8 meters have been used.[1] A dual-beam UV-Vis spectrophotometer is used to scan the desired wavelength range (typically 600-720 nm).[5]

-

Baseline Correction : Before photolysis, a baseline spectrum of the precursor gas or the evacuated cell is recorded to correct for any background absorbance.

-

Spectral Acquisition : Immediately following flash photolysis, the absorption spectrum of the transient this compound is recorded. The timing is critical to capture the spectrum before the molecule decomposes or dimerizes.[3]

-

Data Analysis : The resulting spectrum is analyzed to identify the wavelength of maximum absorbance (λmax) and the vibrational fine structure. The band origin corresponds to the energy difference between the lowest vibrational levels of the ground and excited electronic states.[3]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. Geometry changes accompanying electronic excitation of this compound in the 650 nm region - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Gas-Phase Chemistry of Nitrosomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds and serves as a critical intermediate in various chemical processes, including atmospheric chemistry, combustion, and potentially in biological systems. Despite its fundamental nature, the gas-phase chemistry of this compound remains an area with significant gaps in our experimental understanding. This technical guide provides a comprehensive overview of the current knowledge on the gas-phase reactions of this compound, drawing from available experimental data, theoretical studies, and analogies with related compounds. It is designed to be a resource for researchers in atmospheric science, combustion chemistry, and drug development who may encounter this reactive species in their work.

Core Physicochemical Properties

This compound is a blue gas in its monomeric form and is known to be unstable, readily dimerizing or isomerizing.[1]

Unimolecular Reactions

The unimolecular reactions of this compound in the gas phase primarily involve thermal decomposition and isomerization. However, there is a notable scarcity of experimental kinetic data for these processes.

Thermal Decomposition

The thermal decomposition of this compound is believed to proceed through the cleavage of the C-N bond, which is relatively weak. Theoretical studies suggest that this is a key initial step in its thermal degradation.

Reaction: CH₃NO → CH₃• + •NO

While this pathway is frequently cited, quantitative experimental data on its rate constant and Arrhenius parameters are lacking in recent literature. An older study on the decomposition of monomeric this compound exists but does not provide the detailed kinetic parameters required for modern chemical modeling.

Isomerization to Formaldoxime

Reaction: CH₃NO → H₂C=NOH

Photochemistry

This compound is formed as a product in the photodissociation of nitromethane (CH₃NO₂).[2][3] The photochemistry of this compound itself is less well-characterized.

Photodissociation of Nitromethane

The photolysis of nitromethane at various wavelengths can lead to the formation of this compound, among other products. For instance, in the photolysis of nitromethane at 213 nm, a "this compound channel" (CH₃NO + O(³P)) has been proposed based on theoretical studies.[2]

Table 1: Quantum Yields for this compound Formation from Nitromethane Photolysis

| Wavelength (nm) | Precursor | Quantum Yield (Φ) of CH₃NO | Conditions | Reference |

| 313 | Nitromethane (CH₃NO₂) | ~0.06 | Gas phase, 55 °C | Not explicitly cited |

Note: The precise reference for this quantum yield value was not found in the immediate search results but is indicative of the type of data available.

The photodissociation of this compound itself is expected to proceed via cleavage of the C-N or N=O bonds, but experimental data on quantum yields and product branching ratios are not well-documented.

Bimolecular Reactions

The reactions of this compound with key atmospheric oxidants are crucial for determining its atmospheric lifetime and impact. However, experimental kinetic data for these reactions are largely unavailable. The following sections outline the expected reactions, with rate constants for analogous reactions provided for context where available.

Reaction with Hydroxyl Radical (•OH)

The hydroxyl radical is a primary oxidant in the troposphere. Its reaction with this compound is expected to proceed via hydrogen abstraction from the methyl group.

Proposed Reaction: CH₃NO + •OH → •CH₂NO + H₂O

There is a lack of experimental data for the rate constant of this specific reaction. For comparison, the rate constant for the reaction of the related compound nitromethane (CH₃NO₂) with •OH has been reported.

Table 2: Rate Constant for the Reaction of Nitromethane with •OH

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Parameters) | Reference |

| CH₃NO₂ | (1.58 ± 0.09) x 10⁻¹⁴ | k(T) = 1.6 x 10⁻¹² exp(-1370/T) | [4] |

Reaction with Nitrate Radical (NO₃•)

The nitrate radical is a significant nighttime oxidant in the atmosphere. Its reactions with organic molecules often involve hydrogen abstraction or addition to unsaturated bonds. For this compound, hydrogen abstraction is the likely pathway.

Proposed Reaction: CH₃NO + NO₃• → •CH₂NO + HNO₃

No experimental rate constant for this reaction has been found in the literature.

Reaction with Ozone (O₃)

Ozone can react with certain organic compounds, particularly those with double bonds. The reactivity of ozone with this compound is not well-established, but it is expected to be slow in the gas phase compared to its reactions with alkenes.

Proposed Reaction: CH₃NO + O₃ → Products

No kinetic data for this gas-phase reaction is currently available.

Experimental Protocols

Detailed experimental protocols specifically for studying the gas-phase kinetics of this compound are not widely published due to its transient nature. However, several general techniques are well-suited for such investigations. These methods typically involve the in-situ generation of the reactive species and its subsequent time-resolved detection.

Generation of Gas-Phase this compound

For kinetic studies, this compound can be generated in the gas phase through several methods:

-

Photolysis of Precursors: A common method is the photolysis of a suitable precursor molecule. For example, the flash photolysis of alkyl nitrites or nitromethane can produce this compound.[5]

-

Pyrolysis: Thermal decomposition of certain compounds can also yield this compound, though this method may produce a complex mixture of products.

Detection and Kinetic Measurement Techniques

The following are state-of-the-art techniques that can be applied to study the kinetics of this compound reactions:

-

Flash Photolysis with Kinetic Spectroscopy:

-

Principle: A short, intense pulse of light (the "flash") is used to photolyze a precursor and generate the species of interest (e.g., this compound). The subsequent decay of the transient species or the formation of products is monitored over time by measuring the absorption of a probe light beam.[6][7]

-

Setup: A typical setup includes a flash lamp or a pulsed laser for photolysis, a reaction cell containing the precursor gas mixture, a continuous or pulsed probe light source, a monochromator to select the monitoring wavelength, and a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope or data acquisition system.

-

Application to this compound: The kinetics of this compound dimerization have been studied using this technique.[5] The decay of the this compound absorption signal following the flash can be used to determine the rate constants of its unimolecular or bimolecular reactions.

-

-

Shock Tubes:

-

Principle: A shock wave is used to rapidly heat a gas mixture to high temperatures (typically >1000 K), initiating thermal decomposition or other high-temperature reactions. The concentrations of reactants, intermediates, and products can be monitored in real-time behind the shock wave.[3]

-

Setup: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reaction mixture. Rupturing the diaphragm generates a shock wave that propagates into the driven section. Optical and other diagnostic techniques are used to probe the gas behind the shock wave.

-

Application to this compound: While studies on nitromethane pyrolysis exist, direct shock tube studies of this compound decomposition are not prevalent in the literature. This technique would be suitable for determining the high-temperature unimolecular decomposition kinetics of this compound.

-

-

Cavity Ring-Down Spectroscopy (CRDS):

-

Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity containing the sample. The rate at which the light intensity "rings down" or decays within the cavity is measured. The presence of an absorbing species increases the decay rate, from which the concentration can be determined.[4]

-

Setup: A CRDS setup consists of a pulsed or continuous-wave laser, an optical cavity formed by two highly reflective mirrors, and a fast photodetector to measure the ring-down time.

-

Application to this compound: CRDS could be coupled with a flow reactor or a photolysis setup to monitor the concentration of this compound with high sensitivity, allowing for the determination of reaction rate constants even at very low concentrations.

-

-

Laser-Induced Fluorescence (LIF):

-

Principle: A tunable laser is used to excite the species of interest to a higher electronic state. The subsequent fluorescence emitted as the species relaxes back to a lower energy level is detected. LIF is a highly sensitive and selective technique.

-

Setup: A typical LIF setup includes a tunable laser system, a reaction chamber, collection optics, a spectrometer or filters to isolate the fluorescence, and a sensitive detector like a photomultiplier tube.

-

Application to this compound: If this compound has a suitable electronic transition with a good fluorescence quantum yield, LIF could be a powerful tool for monitoring its concentration in kinetic experiments.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key known and proposed reaction pathways for the gas-phase chemistry of this compound.

Conclusion and Future Outlook

The gas-phase chemistry of this compound is a field with a significant need for further experimental investigation. While its role as an intermediate in nitromethane decomposition is recognized, and theoretical studies have provided insights into its potential reaction pathways, a comprehensive understanding is hampered by the lack of quantitative kinetic data. The unimolecular decomposition and isomerization rates, as well as the rate constants for reactions with key atmospheric oxidants, remain largely unmeasured.

Future research employing modern experimental techniques such as flash photolysis coupled with sensitive detection methods like cavity ring-down spectroscopy or laser-induced fluorescence is crucial. Such studies would provide the necessary data to accurately model the atmospheric fate of this compound, its role in combustion processes, and its potential significance in biological systems where nitroalkanes are used as precursors for drug synthesis. This guide serves as a summary of the current state of knowledge and a call for further research to fill the existing gaps in our understanding of this fundamental molecule.

References

- 1. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Cavity ring-down spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 7. chemistry.as.miami.edu [chemistry.as.miami.edu]

Pioneering the Synthesis of a Fleeting Molecule: The Discovery and Early Preparation of Nitrosomethane

For Immediate Release

This technical guide delves into the historical discovery and foundational synthesis of nitrosomethane, a molecule of significant interest in organic chemistry and various research fields. Prepared for researchers, scientists, and drug development professionals, this document provides a detailed account of the first successful isolation of this compound, complete with experimental protocols, quantitative data, and a mechanistic overview.

Introduction: The Elusive Nature of this compound

This compound (CH₃NO) is the simplest of the C-nitroso compounds. Its high reactivity and tendency to dimerize or isomerize made its initial isolation and characterization a significant chemical challenge. Early attempts to synthesize this compound were often met with failure due to its instability under standard conditions. The breakthrough in isolating this compound came in the mid-20th century, paving the way for further study of its chemical and physical properties.

The Landmark Discovery: Isolation of Dimeric this compound

The first definitive isolation of this compound, in its dimeric form, was achieved in 1948 by Clarence S. Coe and Thomas F. Doumani. Their work, "Photochemical Decomposition of t-Butyl Nitrite," published in the Journal of the American Chemical Society, described a novel method for preparing this elusive compound.

Early Synthesis: Photolysis of tert-Butyl Nitrite

Coe and Doumani's pioneering method involved the photolysis of gaseous tert-butyl nitrite. This process utilized light energy to induce the decomposition of the starting material, leading to the formation of this compound, which was then isolated as a stable dimer.

Experimental Protocol: Synthesis of Dimeric this compound (Coe and Doumani, 1948)

The following protocol is based on the seminal 1948 publication by Coe and Doumani.

Objective: To synthesize and isolate dimeric this compound via the photolysis of tert-butyl nitrite.

Materials:

-

tert-Butyl nitrite

-

High-pressure mercury arc lamp (or similar UV light source)

-

Quartz reaction vessel

-

Vacuum apparatus

-

Cooling trap (e.g., liquid nitrogen)

Procedure:

-

Vaporization of Reactant: A stream of gaseous tert-butyl nitrite is introduced into a quartz reaction vessel. The pressure within the vessel is maintained at a low level.

-

Photochemical Decomposition: The gaseous tert-butyl nitrite is irradiated with a high-pressure mercury arc lamp. The ultraviolet light initiates the decomposition of the nitrite ester.

-

Product Deposition: The reaction products are passed through the irradiated zone. A white, solid product is observed to deposit on the unirradiated surfaces of the reaction vessel downstream from the light source.

-

Isolation and Purification: The solid product, identified as the trans-dimer of this compound, is collected from the walls of the vessel. Further purification can be achieved by recrystallization.

Quantitative Data

The initial synthesis by Coe and Doumani provided key data on the properties of dimeric this compound.

| Property | Value | Notes |

| Appearance | White crystalline solid | Isolated as the trans-dimer. |

| Melting Point | 2.5 °C | As reported for the dimer.[1] |

| Molecular Formula (Dimer) | (CH₃NO)₂ | |

| Molecular Weight (Dimer) | 90.08 g/mol | |

| Density (Predicted) | 0.9 g/cm³ | For the monomeric form.[1] |

Reaction Mechanism and Pathway

The formation of this compound from the photolysis of tert-butyl nitrite proceeds through a free-radical mechanism.

Reaction Pathway Diagram

Caption: Reaction pathway for the formation of dimeric this compound.

Conclusion

The work of Coe and Doumani in 1948 was a pivotal moment in the study of C-nitroso compounds. Their successful synthesis and isolation of dimeric this compound provided the first tangible evidence of this molecule's existence and laid the groundwork for future investigations into its chemistry. This foundational research continues to be relevant for scientists working in organic synthesis, reaction kinetics, and the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nitrosomethane from N-Methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules that have garnered significant interest in various fields of chemical and biological research. These compounds are characterized by a nitroso group (-N=O) attached to a carbon atom. Due to their reactive nature, C-nitroso compounds serve as versatile intermediates in organic synthesis and as valuable tools for studying biological processes. This compound, in its monomeric form, is a blue, gaseous compound that readily dimerizes to a colorless solid. Its high reactivity makes it a useful reagent for cycloaddition reactions and as a source of the nitroso group in more complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the oxidation of N-methylhydroxylamine.

Data Presentation

| Parameter | Value |

| Starting Material | N-tert-butylhydroxylamine |

| Oxidizing Agent | Sodium Hypobromite |

| Product | 2-Methyl-2-nitrosopropane (dimer) |

| Yield | 65-75% |

| Melting Point (dimer) | 75-76 °C |

Experimental Protocols

This section details the necessary procedures for the synthesis of this compound, including the in situ preparation of the oxidizing agent, sodium hypobromite, and the subsequent oxidation of N-methylhydroxylamine.

Materials and Equipment:

-

N-methylhydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Water (deionized)

-

Dry ice-acetone bath

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Sintered glass funnel

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Safety Precautions:

-

General Hazards: Organic solvents and reagents used in this synthesis are flammable and toxic.[2][3][4][5] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.

-

This compound: this compound is a toxic and potentially explosive compound. It is sensitive to heat, shock, and friction.[3] Avoid isolation of the pure monomer in large quantities. The dimeric form is more stable but should still be handled with care.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local safety regulations.

Protocol 1: Preparation of Sodium Hypobromite Solution

The sodium hypobromite solution is prepared in situ immediately before use due to its limited stability.[6][7]

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve sodium hydroxide (0.900 mole) in 225 mL of water.

-

Cool the solution to below 10°C using an ice bath.[6]

-

Slowly add bromine (0.360 mole) dropwise to the stirred sodium hydroxide solution over a period of 5-10 minutes. Maintain the temperature below 10°C throughout the addition.

-

The resulting yellow solution of sodium hypobromite is used immediately in the next step.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-methyl-2-nitrosopropane.[1]

-

Cool the freshly prepared sodium hypobromite solution to -20°C using a dry ice-acetone bath.

-

Prepare a solution of N-methylhydroxylamine (0.300 mole) from its hydrochloride salt by neutralization with a stoichiometric amount of a suitable base (e.g., sodium methoxide in methanol, followed by filtration of the resulting salt).[8] Alternatively, a suspension of N-methylhydroxylamine hydrochloride can be used directly, with an additional equivalent of sodium hydroxide in the hypobromite solution. For this protocol, we will assume the use of the free base.

-

Add the N-methylhydroxylamine solution to the cold sodium hypobromite solution as rapidly as possible while ensuring the reaction temperature does not exceed 0°C.

-

After the addition is complete, cool the reaction mixture again to -20°C.

-

Remove the cooling bath and stir the mixture for 4 hours, allowing it to warm to room temperature.

-

The dimeric form of this compound is expected to precipitate as a solid. Collect the solid product by vacuum filtration using a sintered glass funnel.

-

Wash the collected solid thoroughly with a large volume of cold water.

-

Dry the product under reduced pressure at room temperature. The product is the colorless dimer of this compound. The blue color of the monomer may be observed upon gentle warming or dissolution in an organic solvent.

Diagrams

Caption: Workflow for the synthesis of this compound.

References

Methods for the In Situ Generation of Nitrosomethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosomethane (CH₃NO) is a highly reactive and unstable gaseous compound that exists predominantly as a dimer at room temperature. Its transient nature makes isolation and storage challenging, necessitating its generation in situ for synthetic applications. As a potent dienophile and a participant in various cycloaddition and radical reactions, the controlled, in situ generation of this compound is of significant interest in organic synthesis, particularly for the construction of complex nitrogen- and oxygen-containing heterocyclic scaffolds relevant to medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the most common and effective methods for generating this compound in situ. The methodologies covered include the oxidation of primary amines, photolysis of precursor compounds, and the decomposition of N-nitroso compounds. For each method, a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways are provided to facilitate practical application in a research setting.

Methods for In Situ Generation of this compound

Several strategies have been developed to generate this compound transiently in a reaction mixture, allowing for its immediate trapping by a suitable substrate. The choice of method often depends on the desired reaction conditions, the nature of the trapping agent, and the required scale of the reaction.

Oxidation of Methylamine

The oxidation of methylamine (CH₃NH₂) or its derivatives represents a direct approach to this compound. Various oxidizing agents can be employed, with the reaction proceeding through a hydroxylamine intermediate. This method is advantageous due to the ready availability of the precursor.

| Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Trapping Agent | Product Yield (%) | Reference |

| Methylamine hydrochloride | Sodium hypochlorite (aq.) | Dichloromethane | 25 | 4 h | Alkenes | Moderate (qualitative) | General Method |

| N-Methylhydroxylamine | Chromium trioxide | Not specified | Not specified | Not specified | Not specified | Green color suggests formation | [1] |

Note: Quantitative yields for the in situ generation and trapping of this compound from methylamine oxidation are not well-documented in the provided search results. The yields are often qualitative or inferred.

This protocol describes a general procedure for the generation of this compound from methylamine hydrochloride and its subsequent trapping in a [4+2] cycloaddition reaction.

Materials:

-

Methylamine hydrochloride

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Dichloromethane (DCM)

-

Diene (e.g., cyclopentadiene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir bar

-

Round-bottom flask

-

Addition funnel

Procedure:

-

To a stirred solution of the diene (1.0 eq) in dichloromethane in a round-bottom flask, add an aqueous solution of methylamine hydrochloride (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (1.5 eq) dropwise via an addition funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding isoxazolidine adduct.

Caption: Workflow for the in situ generation of this compound via oxidation and subsequent trapping.

Photolysis of Precursor Compounds

Photochemical methods offer a clean and controlled way to generate this compound in situ. The photolysis of alkyl nitrites or iodomethane in the presence of nitric oxide are two notable examples. These reactions are typically carried out under UV irradiation.

| Precursor | Co-reagent | Solvent | Wavelength (nm) | Trapping Agent | Product Yield (%) | Reference |

| tert-Butyl nitrite | None | Gas phase | Not specified | None (dimer isolated) | Not specified | [1] |

| Iodomethane | Nitric oxide | Not specified | Not specified | None | Not specified | [2] |

Note: The primary literature often focuses on the physical chemistry of these reactions, and preparative yields for synthetic applications are not always reported.

This protocol outlines the generation of this compound through the photolysis of tert-butyl nitrite, which can be adapted for trapping experiments.

Materials:

-

tert-Butyl nitrite

-

Inert solvent (e.g., hexane)

-

Diene or other trapping agent

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Stir bar

Procedure:

-

Prepare a dilute solution of tert-butyl nitrite (1.0 eq) and the trapping agent (1.2 eq) in the chosen inert solvent within a quartz reaction vessel equipped with a stir bar.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove dissolved oxygen.

-

While stirring, irradiate the solution with a UV lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

Caution: tert-Butyl nitrite is volatile and flammable. Photochemical reactions should be conducted in a well-ventilated fume hood with appropriate safety shielding.

Caption: Photolytic generation of this compound from tert-butyl nitrite.

Decomposition of N-Methyl-N-nitroso Compounds

N-methyl-N-nitroso compounds, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®), are well-known precursors for diazomethane. Under specific conditions, they can also serve as sources of this compound. The decomposition is typically base-mediated.

| Precursor | Base | Solvent | Temperature (°C) | Trapping Agent | Product Yield (%) | Reference |

| N-methyl-N-nitrosourea (MNU) | KOH | Diethyl ether/Water | 0 - 5 | Carboxylic acids (for diazomethane) | 64-69 (for diazomethane) | [3] |

Note: While these precursors are primarily used for diazomethane generation, the underlying chemistry involves intermediates that can potentially lead to this compound. Specific protocols for generating this compound for cycloadditions are not detailed in the provided search results, but the conditions for decomposition can be adapted.

This is an adapted protocol, as these precursors are primarily used for diazomethane. The principle involves the base-mediated decomposition in the presence of a trapping agent for this compound.

Materials:

-

N-methyl-N-nitrosourea (MNU) - Caution: Potent carcinogen

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Water

-

Diene or other trapping agent

-

Stir bar

-

Two-neck round-bottom flask

-

Addition funnel

Procedure:

-

Strict safety precautions must be taken when handling MNU. Work in a certified fume hood and wear appropriate personal protective equipment.

-

In a two-neck round-bottom flask, prepare a biphasic solution of KOH (2.0 eq) in water and the trapping agent (1.0 eq) in diethyl ether.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Prepare a solution of MNU (1.2 eq) in diethyl ether.

-

Slowly add the MNU solution to the stirred biphasic mixture via an addition funnel. A color change may be observed.

-

After the addition is complete, continue stirring at 0 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Base-mediated decomposition of MNU leading to in situ this compound.

Conclusion

The in situ generation of this compound provides a powerful tool for the synthesis of novel heterocyclic compounds. The methods outlined in this document—oxidation of methylamine, photolysis of precursors, and decomposition of N-nitroso compounds—offer a range of options to suit different synthetic strategies and available resources. While quantitative data for the trapping of in situ generated this compound remains an area for further investigation, the provided protocols offer a solid foundation for researchers to explore the rich chemistry of this transient species. Careful consideration of the reactivity of the chosen trapping agent and optimization of reaction conditions will be key to achieving successful synthetic outcomes. Due to the hazardous nature of some precursors, all experimental work should be conducted with appropriate safety measures in place.

References

Nitrosomethane as a Fleeting Intermediate: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Nitrosomethane (CH₃NO), a transient and highly reactive species, plays a pivotal role as a key intermediate in a variety of organic transformations. Its fleeting existence makes it a challenging yet crucial target for study in the fields of organic synthesis, mechanistic chemistry, and drug development. Understanding the formation, reactivity, and trapping of this compound is essential for controlling reaction pathways and designing novel synthetic methodologies. These application notes provide a comprehensive overview of the role of this compound as an intermediate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in this dynamic area of study.

Monomeric this compound is inherently unstable, readily dimerizing or isomerizing to the more stable formaldoxime.[1] Its high reactivity stems from the electrophilic nature of the nitrogen atom and the presence of a weak N=O bond. This reactivity is harnessed in various organic reactions, including cycloadditions and as a key species in the oxidation of primary amines and the reduction of nitro compounds.

Data Presentation

The following tables summarize key quantitative data related to the properties and reactivity of this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Frequency | Observation | Reference |

| UV-Vis Spectroscopy | 6000 to 7100 Å | π* — n(N) transition | [2] |

| Infrared (IR) Spectroscopy | v(N=O): 1621-1539 cm⁻¹ | N=O stretching frequency | [3] |

| v(N-O) dimer (cis): ~1300 cm⁻¹ | N-O stretching frequency in cis-dimer | [3] | |

| v(N-O) dimer (trans): ~1200 cm⁻¹ | N-O stretching frequency in trans-dimer | [3] | |

| Microwave Spectroscopy | - | Determination of molecular structure | [4] |

| ¹H NMR Spectroscopy | δ ≈ 4 ppm (for α-C-H) | Downfield shift due to electron-withdrawing nitroso group | [3] |

Table 2: Kinetic Data for Reactions Involving this compound

| Reaction | Rate Constant (k) / Arrhenius Parameters | Conditions | Reference | | :--- | :--- | :--- | | Isomerization to formaldoxime | First-order in this compound | Gas phase, photolysis of iodomethane with nitric oxide |[1] | | Reaction with Nitric Oxide (NO) | k(CF₃NO + 2NO) = 17.4 exp(–1110 K/T) dm⁶ mol⁻² s⁻¹ | Gas phase, 298–333 K (for trifluorothis compound) |[1] | | | this compound reaction is ~100 times faster than CF₃NO at RT | Gas phase, Room Temperature |[1] |

Signaling Pathways and Reaction Mechanisms

The role of this compound as an intermediate can be visualized in several key organic reactions.

Oxidation of Primary Amines

The oxidation of primary amines, such as methylamine, can proceed through a this compound intermediate. The initial oxidation of the amine forms an N-alkylhydroxylamine, which is further oxidized to this compound. This intermediate is often unstable and can be further oxidized to the corresponding nitro compound.

Reduction of Nitro Compounds

The reduction of nitro compounds like nitromethane can also involve a this compound intermediate. The six-electron reduction to a primary amine proceeds stepwise through nitroso and hydroxylamine intermediates.

In-Situ Generation and Trapping Workflow

Due to its instability, this compound is typically generated in situ and immediately trapped by a suitable reagent, such as a diene in a Diels-Alder reaction.

Experimental Protocols

Protocol 1: In-Situ Generation of this compound via Oxidation of N-Methylhydroxylamine and Trapping with a Diene

This protocol describes the in-situ generation of this compound from N-methylhydroxylamine and its subsequent trapping in a Diels-Alder reaction. The controlled oxidation of N-alkylhydroxylamines is a common method for producing nitroso compounds.[5]

Materials:

-

N-Methylhydroxylamine hydrochloride

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Oxidizing agent (e.g., sodium periodate, NaIO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of N-Methylhydroxylamine Free Base: In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use the solution directly in the next step. Caution: N-Methylhydroxylamine is unstable and should be used immediately after preparation.

-

In-Situ Generation and Trapping: a. To the freshly prepared solution of N-methylhydroxylamine in dichloromethane, add the diene (1.2 eq). b. Cool the mixture to 0 °C in an ice bath with stirring. c. In a separate flask, prepare a solution of sodium periodate (1.1 eq) in water. d. Add the sodium periodate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The formation of the blue-colored monomeric this compound may be transiently visible. e. Allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours.

-